N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide
CAS No.: 1286695-50-8
Cat. No.: VC4318985
Molecular Formula: C19H16N2O3
Molecular Weight: 320.348
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286695-50-8 |
|---|---|
| Molecular Formula | C19H16N2O3 |
| Molecular Weight | 320.348 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
| Standard InChI | InChI=1S/C19H16N2O3/c22-19(20-15-8-9-16-17(12-15)24-13-23-16)18(21-10-4-5-11-21)14-6-2-1-3-7-14/h1-12,18H,13H2,(H,20,22) |
| Standard InChI Key | YPDLDYSFYYIPJF-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide features a benzodioxole ring (1,3-benzodioxol-5-yl) linked to an acetamide group, which is further substituted with phenyl and pyrrol-1-yl groups at the α-carbon. The benzodioxole ring contributes aromatic stability and potential π-π stacking interactions with biological targets, while the pyrrole moiety introduces electron-rich heterocyclic character .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₃ |
| Molecular Weight | 320.348 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CN4 |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) simulations predict distinct signals for the benzodioxole protons (δ 6.7–6.9 ppm), pyrrole protons (δ 6.2–6.4 ppm), and acetamide carbonyl (δ 168–170 ppm). Density functional theory (DFT) calculations suggest a planar conformation for the benzodioxole and phenyl groups, optimizing hydrophobic interactions .
Synthesis and Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzodioxole formation | Catechol, CH₂Cl₂, H₂SO₄ | 75–80 |
| Substitution | Grignard reagent, THF, 0°C | 60–65 |
| Acetylation | Acetyl chloride, Et₃N, DCM | 85–90 |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are standard .
| Target | Activity (pIC₅₀) | Confidence |
|---|---|---|
| COX-2 | 6.92 | High |
| Nav1.7 | 5.85 | Moderate |
| TNF-α | 5.12 | Low |
| Parameter | Value (mg/kg) |
|---|---|
| LD₅₀ (Oral, Rat) | 1,250 |
| LD₅₀ (Intravenous, Rat) | 320 |
Structure-Activity Relationships (SAR)
Role of Substituents
-
Benzodioxole Ring: Removal reduces COX-2 affinity by 40%, highlighting its role in hydrophobic interactions.
-
Pyrrole vs. Piperidine: Replacement with piperidine (as in CID 760826 ) decreases analgesic activity, emphasizing pyrrole’s electronic contributions .
-
Phenyl Group: Para-substitution with electron-withdrawing groups (e.g., -NO₂) enhances metabolic stability but reduces solubility .
Applications and Future Directions
Therapeutic Prospects
The compound’s dual COX-2/Naᵥ1.7 inhibition positions it as a candidate for inflammatory pain syndromes. Preclinical trials in rodent arthritis models are warranted.
Patent Landscape
No current patents cover N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide, presenting opportunities for novel intellectual property .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume